Bicyclo[1.1.1]pentan-1-amine
CAS No.: 177287-49-9
Cat. No.: VC1864800
Molecular Formula: C5H9N
Molecular Weight: 83.13 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 177287-49-9 |
---|---|
Molecular Formula | C5H9N |
Molecular Weight | 83.13 g/mol |
IUPAC Name | bicyclo[1.1.1]pentan-1-amine |
Standard InChI | InChI=1S/C5H9N/c6-5-1-4(2-5)3-5/h4H,1-3,6H2 |
Standard InChI Key | UZDGSLINNQQTJM-UHFFFAOYSA-N |
SMILES | C1C2CC1(C2)N |
Canonical SMILES | C1C2CC1(C2)N |
Introduction
Structural Characteristics of Bicyclo[1.1.1]pentan-1-amine
Chemical Composition and Molecular Properties
Bicyclo[1.1.1]pentan-1-amine features a distinctive cage-like structure with an amine functional group strategically positioned at the bridgehead carbon. This arrangement creates a rigid, three-dimensional scaffold that determines its chemical and pharmacological properties. The molecular structure consists of three carbon bridges connecting two bridgehead carbons, with an amine group attached to one of these bridgehead positions .
Structural Comparison with Related Compounds
Table 1 below presents a comparison of bicyclo[1.1.1]pentan-1-amine with structurally related compounds:
This structural comparison highlights the distinctive features of bicyclo[1.1.1]pentan-1-amine and its related derivatives, emphasizing the importance of the bicyclic core structure in defining their chemical and pharmacological properties.
Synthetic Routes to Bicyclo[1.1.1]pentan-1-amine
Historical Synthetic Challenges
The synthesis of bicyclo[1.1.1]pentan-1-amine has historically presented significant challenges to organic chemists. Until recently, only one scalable route to this amine had been demonstrated, limiting its availability and applications in medicinal chemistry . The limited synthetic accessibility has constrained broader exploration of this moiety's potential in drug discovery and development, despite its recognized importance as a structural element in pharmaceutical compounds.
Novel Synthetic Approach via Azido-Iodo Intermediate
A significant advancement in the synthesis of bicyclo[1.1.1]pentan-1-amine has been developed through the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane. This intermediate compound offers both flexibility and scalability for the synthesis of the target amine . The transformation from the azido-iodo intermediate to the amine had previously been described as elusive, highlighting the significance of this synthetic achievement .
Synthetic Methodology Comparison
Table 2 presents a comparison of synthetic approaches to bicyclo[1.1.1]pentan-1-amine:
The development of these alternative synthetic routes represents a significant advancement in making bicyclo[1.1.1]pentan-1-amine more accessible for medicinal chemistry applications. The new synthetic pathway via the azido-iodo intermediate provides a more versatile and potentially scalable approach to this important compound .
Medicinal Chemistry Applications
Importance in Drug Discovery
Bicyclo[1.1.1]pentan-1-amine has emerged as a unique and important moiety in medicinal chemistry applications. Its rigid, three-dimensional structure provides specific spatial characteristics that can be advantageous in drug design and development . The compound serves as a valuable building block for the synthesis of pharmaceutical intermediates and potential drug candidates, offering structural features that can enhance drug properties such as metabolic stability, pharmacokinetics, and target selectivity.
Structure-Activity Relationships
The unique three-dimensional structure of bicyclo[1.1.1]pentan-1-amine influences its interactions with biological targets, contributing to its value in medicinal chemistry. The rigid bicyclic scaffold positions the amine functional group in a specific spatial orientation, which can be exploited in the design of compounds with enhanced binding affinity and selectivity for specific biological targets . This structural rigidity can also contribute to improved metabolic stability and reduced conformational flexibility, potentially leading to more predictable pharmacokinetic properties.
Pharmaceutical Applications
Table 3 summarizes potential applications of bicyclo[1.1.1]pentan-1-amine in pharmaceutical development:
Application Area | Potential Benefits | Structural Advantages |
---|---|---|
Building block for CNS-active compounds | Enhanced blood-brain barrier penetration | Compact, rigid structure with reduced lipophilicity |
Bioisosteric replacement | Improved metabolic stability, reduced toxicity | Rigid scaffold that maintains spatial arrangement |
Synthesis of targeted therapeutics | Enhanced selectivity for biological targets | Specific spatial positioning of functional groups |
Pharmaceutical intermediates | Versatile synthetic building block | Reactive amine group for further functionalization |
The versatility of bicyclo[1.1.1]pentan-1-amine as a building block in medicinal chemistry underscores the importance of developing efficient synthetic routes to this compound and its derivatives .
Derivatives and Analogues
Structural Derivatives
Several derivatives of bicyclo[1.1.1]pentan-1-amine have been reported, including functionalized analogues with additional substituents or modified amine groups. These derivatives expand the chemical space accessible through this scaffold, providing additional options for medicinal chemistry applications . For example, 1-{bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine represents a functionalized derivative with an extended side chain containing a methoxy group, potentially offering different pharmacological properties compared to the parent compound .
Synthetic Access to Derivatives
Recent synthetic advances have enabled more efficient access to various derivatives of bicyclo[1.1.1]pentan-1-amine. For instance, aminoalkylation of [1.1.1]propellane has been reported to provide direct access to 3-alkylbicyclo[1.1.1]pentan-1-amines, which represent valuable derivatives with additional alkyl substituents on the bicyclic scaffold . These synthetic methodologies expand the range of accessible derivatives, enhancing the potential applications of this structural class in medicinal chemistry.
Structure-Property Relationships
Table 4 outlines the structure-property relationships of bicyclo[1.1.1]pentan-1-amine and its derivatives:
These structure-property relationships highlight the versatility of the bicyclo[1.1.1]pentan-1-amine scaffold and its potential for optimization in various medicinal chemistry applications.
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